![molecular formula C11H13FO3 B2789154 4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid CAS No. 1310270-71-3](/img/structure/B2789154.png)
4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid
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Description
4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid is a chemical compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid consists of a benzoic acid core with a fluorine atom at the 4-position and a propan-2-yloxy)methyl group at the 3-position .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- Prostaglandin H2 Synthase Interaction : Molecular docking studies reveal that 4-Fluoro-3-methylbenzoic acid interacts with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2. Prostaglandins play a crucial role in pain and inflammatory responses due to their hormone-like properties .
Organic Synthesis and Catalysis
Pharmaceutical Research
properties
IUPAC Name |
4-fluoro-3-(propan-2-yloxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-6-9-5-8(11(13)14)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAMTSUFBSDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid |
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